molecular formula C16H14Cl2O4 B6339631 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid;  95% CAS No. 1171923-61-7

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95%

Cat. No. B6339631
CAS RN: 1171923-61-7
M. Wt: 341.2 g/mol
InChI Key: VBLBCWICWNWPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid (2,4-DBMOB) is an organic compound with a molecular weight of 295.02 g/mol and a melting point of 140-141°C. It is a white crystalline solid that is soluble in ethanol and ethyl acetate, but insoluble in water. 2,4-DBMOB has a variety of uses, including synthesis of compounds and as an intermediate in the production of drugs, dyes, and other chemicals. It is also used as an analytical reagent and as an inhibitor of enzymes.

Mechanism of Action

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% acts as an inhibitor of enzymes by interfering with the enzyme’s active site, thus preventing the enzyme from catalyzing its reaction. In the case of proteases, 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% binds to the active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity. In the case of phosphatases, 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% binds to the active site, preventing the substrate from being phosphorylated and thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases and phosphatases, which can have a variety of effects on the body. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has been shown to have an analgesic effect, which can be used to reduce pain.

Advantages and Limitations for Lab Experiments

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a good choice for experiments requiring the synthesis of compounds. Another advantage is that it is relatively inexpensive, which makes it a good choice for experiments with limited budgets. One limitation is that it is not very soluble in water, which can limit its use in experiments that require aqueous solutions.

Future Directions

There are several potential future directions for research involving 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95%. One potential direction is to further investigate its biochemical and physiological effects, such as its effects on enzymes and its analgesic effects. Another potential direction is to investigate its potential uses as a drug, such as its use as an inhibitor of enzymes or as an analgesic. Additionally, further research could be done to investigate its potential uses in the synthesis of compounds and its potential applications in chromatographic and spectroscopic analysis.

Synthesis Methods

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% can be synthesized through several different methods. One method involves the reaction of 2,4-dichloro-benzyloxymethyl chloride and 6-methoxy-benzoic acid in the presence of a base such as sodium or potassium hydroxide. This reaction is carried out in a solvent such as ethanol or ethyl acetate, and the product is then purified by recrystallization. Another method involves the reaction of 2,4-dichloro-benzyloxymethyl chloride and 6-methoxy-benzoic anhydride in the presence of a base such as sodium or potassium hydroxide. This reaction is also carried out in a solvent such as ethanol or ethyl acetate, and the product is then purified by recrystallization.

Scientific Research Applications

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has a variety of applications in scientific research. It is used as an inhibitor of enzymes, such as proteases and phosphatases, which can be used to study their activity and regulation. It is also used as a reagent in chromatographic and spectroscopic analysis. In addition, it is used in the synthesis of compounds, such as drugs, dyes, and other chemicals.

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxymethyl]-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-21-14-4-2-3-11(15(14)16(19)20)9-22-8-10-5-6-12(17)7-13(10)18/h2-7H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLBCWICWNWPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)COCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid

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